Int-777

Overview

Description

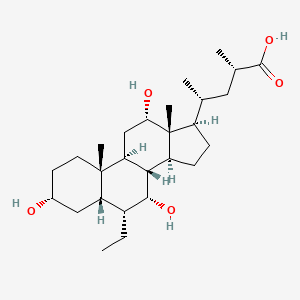

INT-777 is a semi-synthetic bile acid derivative and a potent selective agonist of Takeda G-protein-coupled receptor 5 (TGR5), a bile acid-activated receptor implicated in metabolic regulation, inflammation, and energy homeostasis . Structurally, it retains a steroid core, enabling high affinity for TGR5, which is widely expressed in tissues such as the liver, colon, and adipose tissue.

Preparation Methods

Synthetic Routes to INT-777

Cholic Acid as the Starting Material

This compound derives from cholic acid, a primary bile acid, through sequential modifications at the C6 and C23 positions. The synthesis typically follows a telescoped approach to minimize intermediate isolations, enhancing overall yield.

Step 1: C6 Ethylation

Cholic acid undergoes alkylation at the C6 position using ethyl iodide in the presence of a strong base (e.g., LDA) at −78°C. This step introduces the 6α-ethyl group while preserving the 3α-hydroxy and 7-keto functionalities. Steric hindrance at C6 necessitates careful control of reaction time (<2 hours) to avoid over-alkylation.

Step 2: C23(S)-Methylation

The C23 carboxyl group is activated via amidation with ammonium chloride using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF at 0°C–25°C. Subsequent hydrogenation with 10% Pd/C under 4 atm H₂ at 50°C selectively reduces the 7-keto group to a hydroxyl, yielding the 23(S)-methyl intermediate.

Step 3: Final Reduction and Deprotection

Sodium borohydride reduction in methanol under reflux conditions ensures complete reduction of residual keto groups. Alkaline hydrolysis (NaOH, H₂O, reflux) removes the amide protecting group, affording this compound with >98% purity after crystallization.

Alternative Routes and Modifications

A 2009 protocol describes a divergent strategy starting from 3-keto-bisnorcholenol, which avoids the need for cholic acid. This route employs a Mitsunobu reaction to install the 6α-ethyl group, followed by Grignard addition for C23 methylation. However, the yield (24.6%) is inferior to cholic acid–based methods due to epimerization at C5.

Process Optimization and Critical Parameters

Solvent and Catalyst Selection

The use of DMF in amidation ensures complete dissolution of cholic acid derivatives, while Pd/C catalyzes hydrogenation without racemization. NaBH₄ is preferred over LiAlH₄ due to milder conditions, reducing side reactions.

Stereochemical Control

The 23(S) configuration is critical for TGR5 agonist activity. Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) confirms enantiomeric excess >99%. Racemization at C23 is minimized by maintaining reaction temperatures below 50°C during hydrogenation.

Analytical Characterization

Purity Assessment

- HPLC : C18 column (4.6 × 250 mm), gradient elution (ACN:H₂O + 0.1% TFA), retention time = 12.3 min.

- MS (ESI⁻) : m/z 435.3 [M−H]⁻, confirming molecular weight (436.6 g/mol).

Structural Confirmation

- ¹H NMR (600 MHz, CD₃OD): δ 0.68 (s, 18-CH₃), 0.94 (d, J = 6.5 Hz, 21-CH₃), 3.38 (m, 3α-H).

- ¹³C NMR : 178.2 ppm (C24-COOH), 72.1 ppm (C3-OH).

Scale-Up Challenges and Solutions

Throughput Limitations

Early routes required column chromatography for intermediate purification, limiting batch sizes to <100 g. Recent advances employ crystallization (e.g., from ethyl acetate/heptane) to isolate the amide intermediate, enabling kilogram-scale production.

Waste Reduction

Replacing HMPA (hexamethylphosphoramide) with DMF in alkylation steps eliminates genotoxic waste. Solvent recovery systems achieve >90% DMF reuse, reducing environmental impact.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Cholic acid route | Cholic acid | 4 | 30% | >98% | Kilogram |

| 3-Keto route | 3-Keto derivative | 8 | 24.6% | 95% | Laboratory |

The cholic acid route offers superior yield and scalability, though it requires stringent control over C23 stereochemistry. The 3-keto route, while avoiding bile acid precursors, suffers from low efficiency and higher costs.

Chemical Reactions Analysis

INT-777 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Metabolic Disorders

INT-777 has shown potential in regulating glucose metabolism through TGR5 activation. In studies with diabetic models:

- Case Study : A study demonstrated that this compound administration in diabetic rats improved glucose tolerance and enhanced glucagon-like peptide-1 (GLP-1) secretion. This effect was attributed to TGR5-mediated signaling pathways that promote insulin sensitivity and glucose homeostasis .

Inflammation and Autoimmune Conditions

This compound has been investigated for its anti-inflammatory properties:

- Case Study : Research indicated that this compound mitigates inflammatory responses in human endometriotic stromal cells by suppressing tumor necrosis factor-alpha (TNF-α) induced pathways. It reduced the expression of pro-inflammatory cytokines and adhesion molecules such as interleukin-6 and vascular cell adhesion molecule-1 .

Gastrointestinal Health

The compound has been studied for its effects on gastrointestinal motility:

- Case Study : In animal models, this compound was found to relax smooth muscle in the gallbladder and enhance gallbladder filling. This suggests a potential application in treating conditions related to gallbladder dysfunction .

Neuroinflammation

Recent studies have explored the neuroprotective effects of this compound:

- Case Study : In a rat model of sepsis-induced neuroinflammation, this compound treatment reduced microglial activation and improved cognitive function. This highlights its potential role in managing neuroinflammatory disorders .

Acute Pancreatitis

This compound's role in acute pancreatitis has been examined:

- Case Study : A study using an acute pancreatitis model showed that this compound modulated TGR5 signaling pathways to reduce pancreatic inflammation and improve outcomes .

Table 1: Summary of Case Studies Involving this compound

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Metabolic Disorders | Diabetic Rats | Improved glucose tolerance and increased GLP-1 secretion |

| Inflammation | Human Endometriotic Cells | Reduced TNF-α-induced inflammatory markers |

| Gastrointestinal Health | Animal Models | Enhanced gallbladder filling and smooth muscle relaxation |

| Neuroinflammation | Rat Sepsis Model | Decreased microglial activation and cognitive improvement |

| Acute Pancreatitis | Acute Pancreatitis Model | Reduced pancreatic inflammation |

Mechanism of Action

INT-777 exerts its effects primarily through the activation of the TGR5 receptor. Upon binding to TGR5, this compound triggers a cascade of intracellular signaling pathways, including the cAMP/PKA pathway. This activation leads to various physiological responses, such as increased energy expenditure, enhanced insulin sensitivity, and reduced inflammation . The molecular targets of this compound include key proteins involved in metabolic regulation, such as glucagon-like peptide 1 and insulin .

Comparison with Similar Compounds

Mechanism of Action

- Metabolic Effects : INT-777 activates TGR5, increasing cAMP production, which stimulates downstream pathways like protein kinase A (PKA) and cAMP response element-binding protein (CREB). This enhances energy expenditure by promoting thermogenesis in brown adipose tissue (BAT) and muscle .

- Lipid Regulation : this compound reduces plasma triglycerides by inhibiting DGAT1 (diacylglycerol acyltransferase 1) and upregulating PPAR-α and carnitine palmitoyltransferase Ib, key regulators of fatty acid oxidation .

- Anti-inflammatory Effects : It suppresses NLRP3 inflammasome activation, reactive oxygen species (ROS) production, and pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in models of pancreatitis, sepsis, and cerebral hemorrhage .

- Neuroprotection : this compound improves cognitive function by enhancing glucose utilization, reducing tau phosphorylation, and inhibiting neuroinflammation via TGR5/cAMP/PKA signaling .

This compound is compared below with other TGR5 agonists, FXR agonists, and compounds targeting overlapping metabolic pathways.

TGR5 Agonists

Key Differences :

- Potency : Synthetic derivatives like 19d/19e exhibit superior TGR5 agonism compared to this compound , while natural bile acids (e.g., UDCA) are weaker .

- Dual Targeting : INT-767, a dual FXR/TGR5 agonist, outperforms this compound in improving glucose tolerance and lipid metabolism but reduces bile acid pool size, a limitation in cholestatic conditions .

FXR Agonists

| Compound | Target | Key Differences from this compound |

|---|---|---|

| OCA | FXR | - Reduces bile acid synthesis and serum cholesterol - Licensed for primary biliary cholangitis and NASH |

- Mechanistic Contrast : While this compound primarily enhances energy expenditure and GLP-1 secretion via TGR5, OCA (obeticholic acid) regulates bile acid homeostasis via FXR, making it more effective in cholestatic diseases but less impactful on glucose metabolism .

β-3 Adrenergic Receptor Agonists

| Compound | Target | Key Differences from this compound |

|---|---|---|

| BRL-26830 L-796568 |

β-3 adrenergic receptor | - Activate UCP1 in BAT, increasing thermogenesis - Limited tissue selectivity compared to TGR5 agonists |

- Therapeutic Overlap : Both this compound and β-3 agonists reduce adiposity, but this compound offers broader anti-inflammatory and neuroprotective benefits .

Emerging TGR5 Agonists

- Quinoline Derivatives (Compound 32): Modest bioavailability but stimulates GLP-1 release in obesity models .

Biological Activity

INT-777, also known as 6-alpha-ethyl-23S-methylcholic acid, is a selective agonist of the TGR5 receptor (G protein-coupled bile acid receptor 1). Its biological activities have been extensively studied, particularly in relation to neuroprotection, inflammation, and metabolic disorders. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of this compound.

This compound primarily functions through the activation of the TGR5 receptor, which plays a crucial role in several signaling pathways:

- cAMP/PKCε/ALDH2 Pathway : Activation of TGR5 by this compound leads to increased intracellular cAMP levels, which subsequently activates protein kinase C epsilon (PKCε) and aldehyde dehydrogenase 2 (ALDH2). This pathway has been implicated in reducing oxidative stress and neuronal apoptosis following subarachnoid hemorrhage (SAH) in rat models .

- NLRP3 Inflammasome Inhibition : this compound has been shown to decrease activation of the NLRP3 inflammasome in microglia, leading to reduced neuroinflammation and improved neurobehavioral functions. This effect is mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Neuroprotective Properties

Research indicates that this compound significantly improves neurological outcomes after SAH by:

- Reducing Oxidative Stress : The compound mitigates oxidative damage and neuronal apoptosis, which are critical factors in early brain injury .

- Improving Neurological Function : In experimental models, this compound administration resulted in better short-term and long-term neurological assessments following SAH .

Anti-inflammatory Effects

This compound's ability to modulate inflammatory responses has been demonstrated in various studies:

- Decreased Neuroinflammation : By inhibiting NLRP3 inflammasome activation, this compound effectively reduces neuroinflammation and brain edema .

- Cardiomyocyte Protection : The compound has shown promise in alleviating cardiomyocyte injury by inhibiting inflammatory responses and oxidative stress, suggesting potential applications in cardiac health .

Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection Post-SAH : A study demonstrated that rats treated with this compound exhibited significantly lower levels of oxidative stress markers and improved survival rates compared to controls .

- Inflammation Reduction : In a model of neuroinflammation, this compound treatment led to a marked decrease in pro-inflammatory cytokines and improved cognitive function over time .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of INT-777 in modulating cellular pathways?

this compound acts as a potent TGR5 agonist (EC50 = 0.82 µM) and activates the TGR5/cAMP/PKA/CREB signaling cascade. This pathway inhibits NLRP3-ASC inflammasome-mediated neuroinflammation and reduces pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in models of sepsis and neurodegeneration . Methodologically, researchers can validate this mechanism using cAMP assays, Western blotting for phosphorylated PKA/CREB, and immunofluorescence to assess inflammasome components.

Q. What experimental models are commonly used to study this compound’s effects on neuroinflammation?

The cecal ligation and puncture (CLP) model in rats is widely employed to mimic sepsis-associated encephalopathy. Post-treatment behavioral tests (e.g., Morris water maze, elevated plus-maze) quantify cognitive improvement, while histological analyses (Nissl staining, Iba-1/MPO immunofluorescence) evaluate neuronal survival and microglial activation . Dosing at 0.48 mg/kg via oral or intraperitoneal routes is typical for neuroprotection studies.

Q. How can researchers assess this compound’s impact on metabolic pathways in vitro?

Key assays include:

- ATP production : Measure cAMP-dependent ATP levels in human intestinal endocrine cells (e.g., NCI-H716) using luminescence assays .

- Lipid metabolism : Nile Red-O staining and triglyceride (TG) quantification in Leydig cells (e.g., mLTC1), coupled with Western blotting for ACC phosphorylation .

- Glucose homeostasis : GLP-1 secretion assays in pancreatic α-cells under hyperglycemic conditions .

Advanced Research Questions

Q. How should contradictory data on this compound’s role in lipid metabolism be addressed?

this compound reduces intracellular TG levels in Leydig cells without altering mRNA expression of lipid synthesis genes (e.g., Fas, Srebp1c). This suggests post-translational regulation, such as ACC phosphorylation via PKA. To resolve contradictions, combine proteomic analysis (e.g., phospho-antibody arrays) with functional assays (e.g., H89 inhibitor pretreatment to block PKA) .

Q. What strategies optimize this compound dosing in disease models with conflicting outcomes?

In sepsis models, this compound (0.48 mg/kg) improves cognition but does not increase survival rates. Dose optimization should prioritize time-course studies (e.g., 24–72 hours post-CLP) and multi-omics profiling to identify tissue-specific responses . For metabolic studies (e.g., NAFLD), 30 mg/kg/day orally aligns with improved hepatic steatosis and energy expenditure in TGR5-Tg mice .

Q. How can genetic tools like CRISPR/Cas9 enhance studies on this compound’s specificity?

CRISPR-mediated TGR5 knockout in animal models (e.g., CLP rats) or cell lines abolishes this compound’s anti-inflammatory effects, confirming TGR5 dependence. Pair this with cAMP/PKA pathway inhibitors (e.g., SQ22536) to dissect downstream signaling .

Q. What methodologies reconcile this compound’s dual effects on apoptosis and neurogenesis?

In streptozotocin-induced cognitive impairment, this compound (1.5–3.0 µg/mouse, ICV) enhances neurogenesis (via CREB-BDNF) while reducing apoptosis (via tau phosphorylation modulation). Use combined approaches: TUNEL assays for apoptosis, BrdU labeling for neurogenesis, and electrophysiology to track neuronal firing .

Q. Methodological Considerations

Q. How to design a robust experiment analyzing this compound’s anti-inflammatory effects?

- In vitro : Treat primary microglia with LPS + this compound (1–10 µM), then quantify IL-1β via ELISA and NLRP3 via qPCR .

- In vivo : Use CLP rats with this compound post-treatment. Collect brain tissue at 24–72 hours for cytokine arrays (IL-1β, TNF-α) and Western blotting for TGR5/cAMP/PKA .

- Controls : Include TGR5-KO models and vehicle-treated groups to isolate pathway-specific effects.

Q. What techniques validate this compound’s role in mitochondrial biogenesis?

In diabetic nephropathy models, this compound upregulates SIRT1/SIRT3, enhancing mitochondrial biogenesis. Employ:

- Mitochondrial imaging : NADH fluorescence lifetime microscopy to assess oxidative stress .

- Gene/protein panels : qPCR for PGC-1α, Nrf-1 and Western blotting for SOD2 acetylation .

Q. Data Interpretation Challenges

Q. How to address variability in lipid droplet size vs. number in this compound studies?

While this compound increases lipid droplet size in Leydig cells without altering droplet count, this may reflect TG/cholesterol ester redistribution. Use lipidomics (LC-MS) to profile neutral lipids and validate with functional assays (e.g., β-oxidation rates) .

Q. Why does this compound improve cognition but not survival in sepsis models?

Survival depends on systemic factors (e.g., organ failure) beyond neuroprotection. Focus on time-limited dosing windows (e.g., 6–24 hours post-CLP) and combine this compound with antibiotics or immunomodulators to enhance survival .

Properties

IUPAC Name |

(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCMXATLRCCLF-IRRLEISYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199796-29-6 | |

| Record name | INT 777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INT-777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTD8BCW6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.